molecular formula C12H13FN4O B500280 N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 942033-76-3

N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500280
CAS No.: 942033-76-3
M. Wt: 248.26g/mol
InChI Key: FXVDYVRVQNNFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Amide Bond: The final step involves coupling the triazole derivative with a carboxylic acid derivative (or its activated form, such as an acid chloride) to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the triazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity. It can be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
  • N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
  • N-(4-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Uniqueness

N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDYVRVQNNFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.